molecular formula C10H12ClNO3 B8682479 4-chloro-N,3-dimethoxy-N-methylbenzamide

4-chloro-N,3-dimethoxy-N-methylbenzamide

Cat. No.: B8682479
M. Wt: 229.66 g/mol
InChI Key: JDENWUHDRFDORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N,3-dimethoxy-N-methylbenzamide is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. As a derivative of the Weinreb amide class, this compound is primarily valued in organic synthesis as a versatile building block. Its structure suggests potential as a key intermediate in the preparation of more complex molecules, such as chalcones and other heterocyclic compounds, which are of significant interest in medicinal chemistry research for their broad pharmacological activities . Research into similar benzamide and formamide derivatives indicates their relevance in the development of substances with targeted biological effects, including enzyme inhibition . The chlorinated aromatic ring and the dimethoxy-N-methylbenzamide group provide distinct sites for further chemical modification, making it a useful precursor for structure-activity relationship (SAR) studies. Researchers can employ this compound in exploring new synthetic pathways for the development of novel chemical entities. Handling should be conducted by trained professionals in a controlled laboratory setting. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-N,3-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,1-3H3

InChI Key

JDENWUHDRFDORT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Weinreb Amide Formation via Acid Chloride Intermediate

The most direct route involves converting 4-chloro-3-methoxybenzoic acid to its acid chloride, followed by reaction with N-methoxy-N-methylamine (Weinreb amine). This method leverages the stability of Weinreb amides, which resist over-addition in subsequent Grignard reactions.

Procedure :

  • Synthesis of 4-Chloro-3-Methoxybenzoic Acid :

    • Starting with 3-hydroxy-4-chlorobenzoic acid, methylation is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.

    • Yield: ~85% after recrystallization from ethanol.

  • Acid Chloride Formation :

    • Treat 4-chloro-3-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux for 3 hours. Excess SOCl₂ is removed via distillation.

  • Amidation with N-Methoxy-N-Methylamine :

    • React the acid chloride with N-methoxy-N-methylamine hydrochloride in tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base. Stir for 4 hours, then concentrate under reduced pressure.

    • Yield: 78–82% after purification by silica gel chromatography.

Coupling Reagent-Mediated Amidation

Alternative to acid chlorides, coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct amide bond formation under milder conditions.

Procedure :

  • Activation of Carboxylic Acid :

    • Combine 4-chloro-3-methoxybenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) in dichloromethane (DCM) at room temperature for 30 minutes.

  • Amine Coupling :

    • Add N-methoxy-N-methylamine hydrochloride (1.1 equiv) and stir for 12 hours. Quench with aqueous sodium bicarbonate and extract with DCM.

    • Yield: 75–80% after column chromatography.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvent Systems : THF and DMF are preferred for their ability to dissolve both polar and non-polar intermediates. Ethanol is used for recrystallization due to its low toxicity.

  • Catalysts : Iron powder in acidic media facilitates nitro group reductions, as seen in analogous benzamide syntheses.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1) yield high-purity (>98%) product.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves residual starting materials.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)ScalabilityKey Advantage
Acid Chloride Route78–828HighHigh purity, minimal byproducts
Coupling Reagent75–8012ModerateAvoids SOCl₂ handling
Directed Metalation65–7024LowRegioselective chlorination

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3,N-dimethoxy-N-methyl-benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (SC(NH2)2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-chloro-3,N-dimethoxybenzoic acid, while reduction of the chloro group can produce 3,N-dimethoxy-N-methyl-benzamide.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Research:
Studies have explored the potential antidepressant properties of compounds related to 4-chloro-N,3-dimethoxy-N-methylbenzamide. For instance, scaffold-hopping strategies have been employed to design novel antidepressants based on similar molecular frameworks. These compounds demonstrated significant neuroprotective effects and were evaluated using models such as the forced swim test and open field test in rats .

Structure-Activity Relationship (SAR) Studies:
Research has highlighted the importance of specific substituents on the benzamide structure for enhancing biological activity. For example, systematic SAR studies indicated that modifications at the 2 and 5 positions of the aryl ring significantly influenced the compounds' ability to activate key signaling pathways involved in immune responses .

Biochemical Applications

Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact with specific target enzymes, which is crucial for developing therapeutic agents aimed at various diseases. For instance, compounds similar to this compound have shown promise in inhibiting enzymes involved in inflammatory pathways .

Cell-Based Assays:
The compound has been utilized in cell-based high-throughput screening (HTS) campaigns to identify co-adjuvants that prolong immune responses. These studies are vital for vaccine development and understanding immune modulation mechanisms .

Toxicological Studies

Safety Profiles:
Research into the toxicological aspects of this compound is essential for its application in pharmaceuticals. Understanding its safety profile helps in assessing risks associated with its use in therapeutic contexts .

Synthesis and Chemical Properties

Synthetic Pathways:
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound's synthesis often serves as a model for developing other derivatives with enhanced properties or reduced toxicity .

Case Studies

Study Focus Findings
Antidepressant ActivityCompounds similar to this compound showed significant effects on depressive behaviors in animal models .
Immune Response ModulationIdentified as a potential co-adjuvant that prolongs immune activation via NF-κB signaling pathways .
Enzyme InhibitionDemonstrated inhibitory effects on enzymes related to inflammation and disease progression .

Mechanism of Action

The mechanism of action of 4-chloro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below highlights key structural variations among benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Features
4-Chloro-N,N-dimethylbenzamide Cl (para), N,N-dimethylamino C9H10ClNO 183.64 High volatility (BP: 107–108°C)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Cl (para), OCH3 (ortho), CH3 (meta) C15H14ClNO2 283.73 Fluorescent (LOD: 0.2691 mg/L)
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide Cl (meta), OCH3 (meta and para) C15H13Cl2NO3 326.17 Dual chloro/methoxy substitution
4-Chloro-N-ethyl-N-methylbenzamide Cl (para), N-ethyl-N-methylamino C10H12ClNO 197.66 Catalytic synthesis (TON: 106)

Key Trends :

  • Chloro Substitution : Para-Cl enhances electrophilicity, aiding cross-coupling reactions (e.g., Suzuki coupling in ) .
  • Methoxy Groups : Ortho-OCH3 in stabilizes fluorescence via resonance , while meta-OCH3 in may sterically hinder reactions.
  • N-Alkyl Substitution: Bulkier alkyl groups (e.g., hexyl in ) reduce catalytic turnover numbers (TONs) due to steric hindrance .

Insights :

  • DCC/HOBt Coupling : Efficient for amide bond formation but requires stoichiometric reagents .
  • Catalytic Methods : Nickel complexes enable direct synthesis from aldehydes and amines, though TONs drop with bulky substituents .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Boiling Point (°C) ¹³C NMR Shifts (δ, ppm) Applications
4-Chloro-N,N-dimethylbenzamide N/A 107–108 (45.2 Torr) 168.47 (CO), 25.0 (CH3) Suzuki coupling precursor
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide N/A N/A N/A Fluorescence sensing (pH 5)
4-Chloro-N-ethyl-N-methylbenzamide N/A N/A N/A Catalytic amidation studies

Observations :

  • Spectroscopy : Carbonyl peaks (δ ~168 ppm) and alkyl groups (δ ~25 ppm) are consistent across benzamides .
  • Thermal Stability : Lower boiling points correlate with smaller N-alkyl groups (e.g., dimethyl vs. dihexyl) .

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-N,3-dimethoxy-N-methylbenzamide to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves evaluating coupling reagents, reaction temperatures, and purification techniques. For example, carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) are effective for amide bond formation, as demonstrated in analogous benzamide syntheses conducted at low temperatures (-50°C) to minimize side reactions . Solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reactants (e.g., carboxylic acid to amine derivatives) should be systematically varied. Post-synthesis purification via column chromatography or recrystallization can enhance purity. Hazard analysis (e.g., decomposition risks of intermediates) must precede scale-up .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
DCC/HOBt coupling7598-50°C, CH₂Cl₂
Direct acylation6090Room temperature, Et₃N

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, chloro, and methyl groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Table 2: Representative Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 3.87 (s, 3H, OCH₃), δ 7.42 (d, J=8 Hz)
IR1652 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl)

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å) have been used to resolve conformational flexibility in benzamide derivatives . Data collection at low temperatures (89–298 K) minimizes thermal motion artifacts. Software like SHELX refines hydrogen bonding networks (e.g., N–H···O interactions) critical for understanding packing arrangements .

Q. What computational strategies are effective for predicting the solvation effects and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvation energies and frontier molecular orbitals. Solvent parameters (e.g., dielectric constant of water vs. ethanol) are incorporated via the Polarizable Continuum Model (PCM). For reactivity, Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to nucleophilic attack (e.g., chloro-substituted aromatic ring) .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Systematic steps include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values).
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups).
  • Target Validation : Use knockout models or competitive binding assays to confirm enzyme interactions (e.g., acps-pptase inhibition) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Analysis : Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability, as some amides decompose exothermically .
  • Mutagenicity Screening : Ames II testing is recommended; while 4-chloro derivatives show lower mutagenicity than other anomeric amides, PPE (gloves, goggles) and fume hoods are mandatory .

Data Contradiction Analysis

Q. Why do different studies report varying fluorescence intensities for benzamide-metal complexes?

Methodological Answer: Fluorescence is sensitive to pH, solvent polarity, and metal ion coordination geometry. For example, Pb²⁺ complexes exhibit maximal intensity at pH 7–8 due to optimal ligand-metal charge transfer, while acidic conditions (pH < 4) quench fluorescence via protonation of the amide group . Standardizing buffer systems (e.g., 0.1 M phosphate buffer) and excitation wavelengths (e.g., 280 nm) minimizes variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.